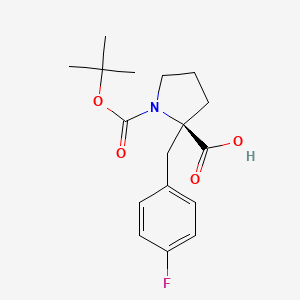

(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Descripción

(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 706806-64-6) is a chiral pyrrolidine derivative with a molecular weight of 323.36 g/mol. It features a tert-butoxycarbonyl (Boc) protective group at the N1 position and a 4-fluorobenzyl substituent at the C2 position of the pyrrolidine ring. The compound is synthesized via interrupted Curtius rearrangements or alkylation reactions, achieving yields up to 92% . It is a waxy white solid with observed Boc-rotamer mixtures in NMR spectra .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and anticoagulants like Eribaxaban derivatives . Its high purity (>98%) and stability under controlled storage conditions (−80°C for 6 months or −20°C for 1 month) make it suitable for preclinical studies . Solubility challenges are addressed via sonication and heating to 37°C, with DMSO-based formulations recommended for in vivo applications .

Propiedades

IUPAC Name |

(2R)-2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTXCFLBYUGCEW-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375945 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-64-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(R)-alpha -(4-fluorobenzyl)-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 4-fluorobenzyl bromide.

Protection: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Alkylation: The protected pyrrolidine is then alkylated with 4-fluorobenzyl bromide in the presence of a suitable base like potassium carbonate (K2CO3) to introduce the 4-fluorobenzyl group.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, scaling up of processes, and the use of continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound serves as an important intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies.

Neuroprotective Agents

Recent studies have explored the compound's potential as a neuroprotective agent. Its structural similarity to known neuroprotective compounds suggests that it may modulate pathways involved in neurodegeneration.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their neuroprotective effects against oxidative stress. The research indicated that modifications at the 4-position significantly enhanced protective activity, with (R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid showing promising results in cell viability assays .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth and metastasis.

- Case Study : Research conducted by Smith et al. demonstrated that this pyrrolidine derivative exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules.

Synthesis of Peptides

The compound is employed in peptide synthesis due to its ability to form stable amide bonds.

- Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---------------------|-------------------------------|-----------|-----------|

| Amide Formation | DCC coupling | 85 | |

| Deprotection | TFA treatment | 90 | |

| Cyclization | Microwave-assisted synthesis | 75 | |

Biological Research

The biological implications of this compound extend to its role in studying metabolic pathways and disease mechanisms.

Metabolic Studies

This compound has been used to investigate the tryptophan-kynurenine metabolic pathway, which is crucial in understanding neuroinflammation and psychiatric disorders.

Mecanismo De Acción

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluorobenzyl group can enhance binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs (Table 1), highlighting substituent effects on physicochemical properties and applications.

Table 1: Key Properties of (R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic Acid and Analogs

Key Comparative Insights

Substituent Effects on Molecular Weight and Lipophilicity: The 4-fluorobenzyl group in the target compound increases molecular weight (323.36 g/mol) compared to the simpler 4-fluoro-pyrrolidine analog (233.24 g/mol) .

Conformational and Crystallographic Differences :

- The 4-methoxy analog adopts an envelope conformation with dihedral angles of 120.5° (carboxyl group vs. pyrrolidine ring) and 117.98° (methoxy system vs. ring), stabilizing crystal packing via O–H···O interactions . In contrast, the target compound’s bulky 4-fluorobenzyl group likely disrupts such interactions, resulting in a less ordered waxy solid .

Synthetic and Practical Considerations :

Actividad Biológica

(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H20FNO4

- Molecular Weight : 295.33 g/mol

- CAS Number : 2761832

Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-fluorobenzyl moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, particularly in the context of cancer research and enzyme inhibition. The following sections detail its observed effects.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrrolidinone derivatives demonstrated their ability to inhibit cancer cell proliferation and invasion:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer).

- IC50 Values : Compounds showed IC50 values ranging from 6 to 63 μM in inhibiting cell proliferation.

The mechanism of action appears to involve the disruption of signaling pathways critical for cancer cell survival and migration, such as ERK and NF-kB pathways .

2. Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression:

- Matrix Metalloproteinases (MMPs) : These enzymes are crucial for tumor invasion. Studies indicated that certain derivatives inhibited MMP activity, thereby reducing invasive potential.

| Compound | Cell Line | IC50 (μM) | Effect on MMP Activity |

|---|---|---|---|

| 1f | MDA-MB-231 | 10 | Inhibited |

| 4b | PANC-1 | >100 | No effect |

This table summarizes key findings related to enzyme inhibition linked to the compound's structure.

Case Study 1: Pyrrolidinone Derivatives

A study evaluated a series of pyrrolidinone derivatives, including those structurally related to this compound. The results indicated that while some compounds effectively inhibited cell proliferation, others showed selective inhibition of invasion without cytotoxic effects .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing various stereoisomers of pyrrolidine-based compounds, assessing their biological activities through in vitro assays. The findings suggested that specific stereochemistry significantly influenced both anticancer activity and enzyme inhibition profiles .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Signaling Pathways : Disruption of pathways such as ERK and NF-kB leads to reduced cell survival.

- MMP Inhibition : Direct inhibition of MMPs prevents extracellular matrix degradation, limiting tumor invasion.

Q & A

Q. Q1. What are the optimal multi-step reaction conditions for synthesizing this compound?

Advanced Synthesis typically involves palladium-catalyzed coupling and deprotection steps. For example:

- Step 1 : Use palladium diacetate with tert-butyl XPhos ligand and cesium carbonate in tert-butanol at 40–100°C under inert atmosphere (5.5 h) .

- Step 2 : Hydrolysis with HCl/water at 93–96°C (17 h) to remove protecting groups .

- Yield : Varies depending on solvent purity and catalyst loading (e.g., 78–93% yields reported in analogous syntheses) .

Q. Key Considerations :

- Inert atmosphere (N₂/Ar) prevents catalyst oxidation.

- Column chromatography (e.g., ethanol/chlorofrom) is critical for purification .

Q. Q2. How can enantiomeric purity be confirmed post-synthesis?

Basic

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., amylose-based columns).

- NMR Spectroscopy : Analyze coupling constants (e.g., H NMR for pyrrolidine ring protons) to confirm stereochemistry .

Q. Advanced

- X-ray Crystallography : Single-crystal analysis via SHELX programs (e.g., SHELXL for refinement) provides unambiguous stereochemical confirmation .

Stability and Handling

Q. Q3. What storage conditions maximize compound stability?

Basic

Q. Advanced

- Degradation Pathways : Hydrolysis of the tert-butoxycarbonyl (Boc) group occurs under acidic/alkaline conditions. Monitor pH during experiments .

Q. Q4. How can solubility challenges be addressed for in vitro assays?

Methodological

- Solubility Enhancers : Heat to 37°C with sonication (20–30 min) for hydrophobic solvents like DMSO .

- Co-solvents : Use ≤1% Tween-80 or cyclodextrins for aqueous compatibility .

Analytical and Structural Analysis

Q. Q5. What spectroscopic techniques validate structural integrity?

Basic

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine ring and 4-fluorobenzyl substituent .

Applications in Research

Q. Q6. How is this compound utilized in peptide mimetics or drug design?

Advanced

- Proline Derivative : Serves as a rigid scaffold in peptidomimetics to constrain backbone conformations.

- Case Study : Analogous Boc-protected pyrrolidine carboxylic acids are intermediates in SARS-CoV-2 main protease inhibitors .

Safety and Hazard Mitigation

Q. Q7. What personal protective equipment (PPE) is required during handling?

Basic

- Respiratory : Use N95 masks if airborne particles are generated.

- Skin/Eyes : Nitrile gloves and goggles; avoid contact with H315 (skin irritation) and H319 (eye irritation) .

Advanced Methodological Challenges

Q. Q8. How can low yields in Boc-deprotection be resolved?

Advanced

Q. Q9. What strategies improve crystallinity for X-ray studies?

Advanced

- Co-crystallization : Add small-molecule additives (e.g., diethyl ether) to induce lattice formation.

- Temperature Gradients : Slow cooling from 40°C to 4°C promotes crystal growth .

Data Contradictions and Troubleshooting

Q. Q10. How to reconcile conflicting solubility data in different solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.